6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of quinoline derivatives with imidazo[1,2-a]pyridine precursors. Common synthetic strategies include:
Condensation Reactions: Utilizing quinoline-5-carboxylic acid and 2-amino-6-chloropyridine under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Continuous Flow Chemistry: Enhancing reaction efficiency and product yield by continuously feeding reactants through a reactor.
Catalytic Processes: Utilizing catalysts to lower activation energy and increase reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dechlorinated or hydrogenated derivatives.
Substitution Products: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: Investigated for their anticancer properties.
Uniqueness
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of the quinoline and imidazo[1,2-a]pyridine moieties, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C17H11ClN4O |
---|---|
Molekulargewicht |
322.7 g/mol |
IUPAC-Name |
6-chloro-N-quinolin-5-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-7-16-20-15(10-22(16)9-11)17(23)21-14-5-1-4-13-12(14)3-2-8-19-13/h1-10H,(H,21,23) |
InChI-Schlüssel |
IIXBLEBGYAPYDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.